molecular formula C6H11ClF3NO B2778724 [(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride CAS No. 2490344-53-9

[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride

Cat. No.: B2778724
CAS No.: 2490344-53-9
M. Wt: 205.61
InChI Key: GNPQHTQJVPBRED-JBUOLDKXSA-N
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Description

[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride is a compound that features a trifluoromethyl group attached to an oxolane ring, which is further connected to a methanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to introduce the trifluoromethyl group into the desired position on the oxolane ring . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product. The use of continuous flow reactors and other advanced manufacturing technologies could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a wide range of substituted oxolane derivatives.

Scientific Research Applications

[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability . This can lead to improved binding affinity and efficacy in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

[(2R,3R)-3-(trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-2-11-5(4)3-10;/h4-5H,1-3,10H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPQHTQJVPBRED-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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